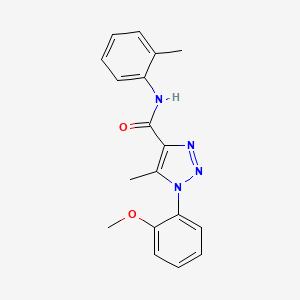
1-(2-metoxifenil)-5-metil-N-(2-metilfenil)-1H-1,2,3-triazol-4-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-methoxyphenyl)-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H18N4O2 and its molecular weight is 322.368. The purity is usually 95%.
BenchChem offers high-quality 1-(2-methoxyphenyl)-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-methoxyphenyl)-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- La síntesis de amidas del ácido pirrol-3-carboxílico, como nuestro compuesto, es de gran interés debido a su papel central en medicamentos exitosos como la Atorvastatina y el Sunitinib. Estos medicamentos se utilizan para el control del colesterol y el tratamiento del cáncer, respectivamente .
- Derivados 4-oxo estructuralmente relacionados de los ácidos pirrol-3-carboxílicos, incluido nuestro compuesto, han mostrado actividad antimalárica. Los investigadores han explorado diversos enfoques sintéticos para estos compuestos .
- Las pirrolin-4-onas, una clase de compuestos relacionados con nuestra molécula, exhiben actividad inhibitoria de la proteasa del VIH-1 .
- La estabilidad del enlace de urea en nuestro compuesto bajo diversas condiciones lo convierte en un grupo protector útil para las funcionalidades de amino .
Descubrimiento de Fármacos y Química Medicinal
Agentes Antimaláricos
Inhibición de la Proteasa del VIH-1
Grupo Protector en Síntesis Orgánica
Catálisis y Síntesis Asimétrica
Mecanismo De Acción
Target of Action
It is suggested that compounds with similar structures, such as 2-methylphenethylamine, act as agonists for the human trace amine associated receptor 1 (taar1) . TAAR1 plays a crucial role in the regulation of neurotransmission in monoaminergic systems within the central nervous system .
Biochemical Pathways
Taar1 agonists are known to influence monoaminergic systems, which include biochemical pathways involving neurotransmitters like dopamine, serotonin, and norepinephrine .
Result of Action
Taar1 agonists are generally known to modulate neurotransmission in the central nervous system, which can have various effects depending on the specific neurological pathways involved .
Propiedades
IUPAC Name |
1-(2-methoxyphenyl)-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-12-8-4-5-9-14(12)19-18(23)17-13(2)22(21-20-17)15-10-6-7-11-16(15)24-3/h4-11H,1-3H3,(H,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNZWNJZRNRPQOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=CC=C3OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
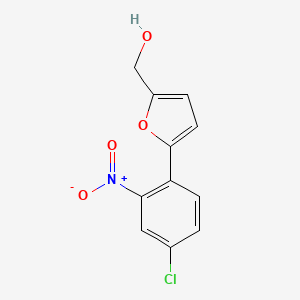
![3-(3-Chloro-4-methylphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2410136.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2410137.png)

![Ethyl 2-[({[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]amino}carbonyl)sulfanyl]acetate](/img/structure/B2410140.png)
![2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-[(2,6-difluorophenyl)methyl]acetamide](/img/structure/B2410141.png)
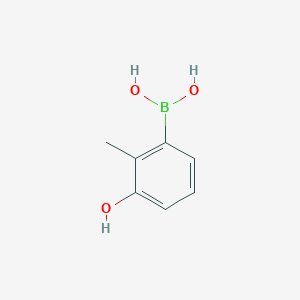
![3,5-Isoxazolediamine, 4-[(4-methoxyphenyl)azo]-](/img/structure/B2410144.png)

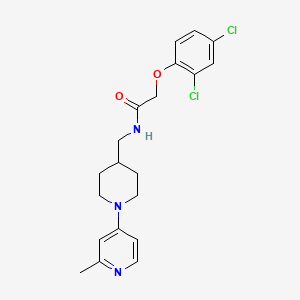
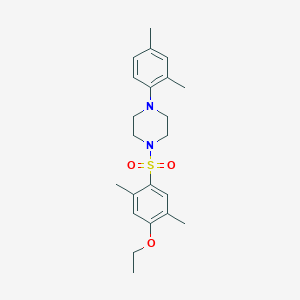
![(E)-4-(Dimethylamino)-N-[1-(1H-indol-3-ylmethyl)piperidin-4-yl]but-2-enamide](/img/structure/B2410151.png)
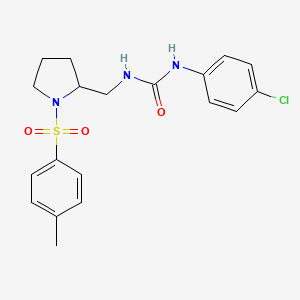
![N-[(4-methoxyphenyl)methyl]-4-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]piperidine-1-carboxamide](/img/structure/B2410153.png)
